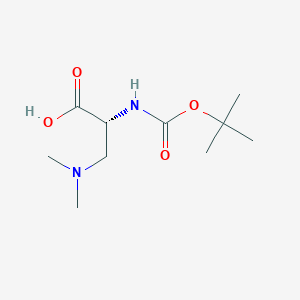

N-Boc-3-dimethylamino-D-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDQZVYJKDSORW-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of N-Boc-3-dimethylamino-D-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for N-Boc-3-dimethylamino-D-alanine, a specialized amino acid derivative with potential applications in peptide synthesis and drug discovery. Due to the limited availability of a direct, published protocol, this document outlines a robust, two-stage synthetic strategy derived from well-established analogous chemical transformations. The proposed pathway begins with the protection of the amino group of D-serine using a tert-butyloxycarbonyl (Boc) group, followed by the conversion of the hydroxyl moiety to a dimethylamino group.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from the readily available starting material, D-serine. The key transformations involve the protection of the alpha-amino group and the subsequent conversion of the beta-hydroxyl group to a dimethylamino group. A plausible and efficient route involves the initial synthesis of N-Boc-D-serine, followed by a two-step sequence of oxidation to the corresponding aldehyde (N-Boc-D-serinal) and subsequent reductive amination with dimethylamine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key stages of the proposed synthesis. These are based on established procedures for similar transformations.

Stage 1: Synthesis of N-Boc-D-serine

This procedure is adapted from a patented process for the N-Boc protection of D-serine.[1]

Materials:

-

D-Serine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium hydroxide (NaOH)

-

Water

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Brine

Procedure:

-

Dissolve D-serine in an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add Boc anhydride (1.0-1.6 equivalents) to the reaction mixture while maintaining the temperature below 20 °C.

-

Allow the reaction mixture to warm to room temperature (25-30 °C) and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0-5 °C and acidify with a 1M HCl solution to a pH of 2-3.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-D-serine as a white solid.

Stage 2: Synthesis of this compound via Reductive Amination

This two-step procedure involves the oxidation of N-Boc-D-serine to the corresponding aldehyde, followed by reductive amination.

Part A: Oxidation to N-Boc-D-serinal

Materials:

-

N-Boc-D-serine

-

Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., Swern or Parikh-Doering conditions)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

Dissolve N-Boc-D-serine in anhydrous dichloromethane.

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain crude N-Boc-D-serinal. This intermediate is often used immediately in the next step without further purification.

Part B: Reductive Amination with Dimethylamine

Materials:

-

Crude N-Boc-D-serinal

-

Dimethylamine solution (e.g., 2M in THF or aqueous solution)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the crude N-Boc-D-serinal in dichloromethane or 1,2-dichloroethane.

-

Add dimethylamine solution (2-3 equivalents). A small amount of acetic acid can be added to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield this compound.

Data Presentation

The following tables summarize expected quantitative data for the proposed synthetic route, based on typical yields and conditions for these types of reactions.

Table 1: Reaction Conditions and Expected Yields

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | D-Serine | Boc₂O, NaOH | Water | 0-30 | 16 | 85-95 |

| 2A | N-Boc-D-serine | Dess-Martin periodinane | DCM | Room Temp. | 2-4 | 80-90 (crude) |

| 2B | N-Boc-D-serinal | HN(CH₃)₂, NaBH(OAc)₃ | DCM/DCE | Room Temp. | 12-24 | 60-75 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₄ |

| Molecular Weight | 232.28 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 110755-32-3 |

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of the target compound.

References

Navigating the Structural Landscape of N-Boc-3-dimethylamino-D-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-dimethylamino-D-alanine is a synthetic amino acid derivative of significant interest in peptide synthesis and drug discovery. Its unique structural features, including the presence of a D-enantiomer and a dimethylamino group, can impart novel properties to peptidomimetics and other therapeutic agents. This technical guide provides a comprehensive overview of the structural elucidation of this compound. Due to the limited availability of specific, published experimental data for this particular stereoisomer, this document focuses on the predicted and expected analytical characteristics based on the principles of organic spectroscopy and established methodologies for similar compounds. It further outlines detailed, generalized experimental protocols for its synthesis and characterization, serving as a practical resource for researchers in the field.

Introduction

The strategic incorporation of unnatural amino acids into peptide chains is a powerful tool for modulating their pharmacological properties, such as resistance to enzymatic degradation, conformational stability, and receptor-binding affinity. This compound, with its tert-butoxycarbonyl (Boc) protecting group, is a valuable building block for solid-phase peptide synthesis. The D-configuration of the alpha-carbon and the tertiary amine functionality in the side chain introduce unique steric and electronic features. Accurate structural characterization is paramount to ensure the purity and identity of this reagent, which is critical for the synthesis of well-defined end-products.

Predicted Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₂₀N₂O₄ |

| Molecular Weight | 232.28 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (s, 9H, C(CH₃)₃), 2.30 (s, 6H, N(CH₃)₂), 2.50-2.70 (m, 2H, CH₂), 4.30-4.40 (m, 1H, α-CH), 5.40-5.50 (br d, 1H, NH), 9.50-10.50 (br s, 1H, COOH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 28.3 (C(CH₃)₃), 45.5 (N(CH₃)₂), 53.0 (α-CH), 60.0 (CH₂), 80.0 (C(CH₃)₃), 155.5 (C=O, Boc), 175.0 (C=O, acid) |

| Mass Spectrometry (ESI+) | m/z 233.15 [M+H]⁺, 177.12 [M-C₄H₈+H]⁺, 133.09 [M-Boc+H]⁺ |

| Infrared (IR) ν (cm⁻¹) | 3300-2500 (br, O-H), 2975-2930 (C-H), 1710 (C=O, acid), 1690 (C=O, carbamate), 1520 (N-H bend), 1160 (C-O) |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis and structural characterization of this compound.

Synthesis: Reductive Amination of N-Boc-D-aspartic acid β-aldehyde

A common route to β-amino acids involves the reductive amination of a corresponding aldehyde.

Materials:

-

N-Boc-D-aspartic acid β-aldehyde

-

Dimethylamine (2 M in THF)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Dissolve N-Boc-D-aspartic acid β-aldehyde (1.0 eq) in DCM.

-

Add dimethylamine (2.0 eq) and stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

Characterization Methods

Purpose: To determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Purpose: To determine the molecular weight and fragmentation pattern.

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain characteristic fragmentation patterns, which can help confirm the structure.

Purpose: To identify the functional groups present in the molecule.

Procedure:

-

Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the O-H of the carboxylic acid, C-H, C=O of the acid and carbamate, and N-H groups.

Visualizations

Chemical Structure

Caption: 2D Structure of this compound.

Experimental Workflow for Structure Elucidation

Caption: General workflow for synthesis and structure elucidation.

Hypothetical Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been documented, peptides containing D-amino acids can act as inhibitors or modulators of various biological processes. The following diagram illustrates a hypothetical scenario where a peptide containing this amino acid inhibits a kinase pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The structural elucidation of synthetic amino acids like this compound is a critical step in ensuring their quality for research and drug development. Although specific, published experimental data for this compound is scarce, this guide provides a robust framework for its characterization based on predicted spectroscopic data and detailed, generalized experimental protocols. The provided workflows and diagrams serve as a valuable resource for scientists working with this and other novel amino acid derivatives, facilitating their synthesis, purification, and structural confirmation. Further empirical studies are warranted to provide definitive spectral libraries for this important synthetic building block.

A Technical Guide to the Spectroscopic Characterization of N-Boc-3-dimethylamino-D-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-Boc-3-dimethylamino-D-alanine, a key building block in synthetic chemistry, particularly in the development of novel peptides and pharmaceuticals. Due to the limited availability of published, experimentally verified spectra for this specific molecule, this document compiles expected values based on the analysis of its constituent functional groups. The methodologies provided are standardized protocols applicable to the analysis of protected amino acids.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Expected ¹H NMR Spectroscopic Data

| Protons | Expected Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| (CH₃)₃C- | ~1.45 | Singlet | 9H | Boc group |

| (CH₃)₂N- | ~2.30 | Singlet | 6H | Dimethylamino group |

| -CH₂- | ~2.6-2.8 | Multiplet | 2H | Methylene group (β-carbon) |

| -CH- | ~4.2-4.4 | Multiplet | 1H | Alpha-carbon proton |

| -NH- | ~5.0-5.5 | Broad Singlet/Doublet | 1H | Amide proton |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and can vary depending on the solvent and concentration.

Table 2: Expected ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ) in ppm | Assignment |

| (CH₃)₃C - | ~28.3 | Boc methyl carbons |

| (C H₃)₂N- | ~45.5 | Dimethylamino carbons |

| -C H₂- | ~60-65 | Methylene carbon (β-carbon) |

| -C H- | ~50-55 | Alpha-carbon |

| (C H₃)₃C- | ~80.0 | Boc quaternary carbon |

| -C OOH | ~170-175 | Carboxylic acid carbon |

| -NHC O- | ~155.5 | Carbonyl carbon of Boc group |

Note: Chemical shifts are referenced to the solvent signal and can vary.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Vibration |

| O-H (Carboxylic Acid) | 3300-2500 | Broad | Stretching |

| N-H (Amide) | 3400-3200 | Medium | Stretching |

| C-H (Alkyl) | 3000-2850 | Medium-Strong | Stretching |

| C=O (Carboxylic Acid) | 1760-1690 | Strong | Stretching |

| C=O (Urethane) | 1720-1680 | Strong | Stretching |

| C-N (Amine) | 1250-1020 | Medium | Stretching[1] |

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 233.15 | Molecular ion peak (protonated) |

| [M+Na]⁺ | 255.13 | Sodium adduct |

| [M-C₄H₈]⁺ or [M-56]⁺ | 177.10 | Loss of isobutylene from Boc group |

| [M-Boc]⁺ or [M-100]⁺ | 133.09 | Loss of the entire Boc group |

Note: m/z values are calculated for the most abundant isotopes.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

The relaxation delay should be set to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a pulse angle of 45-90 degrees.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

A larger number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or acetic acid can be added to promote protonation for positive ion mode.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any common adducts (e.g., [M+Na]⁺). Analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a protected amino acid like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

N-Boc-3-dimethylamino-D-alanine mechanism of action in peptide synthesis

An In-depth Technical Guide on the Mechanism of Action of N-Boc-3-dimethylamino-D-alanine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized, non-proteinogenic amino acid utilized in peptide synthesis to introduce unique structural and functional properties into novel peptides. The presence of a D-configuration in the backbone and a tertiary amine in the side chain can significantly influence the resulting peptide's conformation, stability, and biological activity. However, the sterically hindered and basic nature of the dimethylamino group presents distinct challenges during the peptide coupling process. This technical guide elucidates the mechanism of action of this compound in peptide synthesis, focusing on the chemical principles, recommended coupling strategies, and a general experimental protocol for its successful incorporation into peptide chains.

Introduction: The Role of this compound

In the field of peptide chemistry and drug development, the incorporation of unnatural amino acids is a key strategy for creating peptides with enhanced therapeutic properties. This compound is a valuable building block for this purpose. Its key features include:

-

N-Boc Protection : The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group prevents unwanted side reactions at the N-terminus during coupling and is selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for sequential peptide chain elongation.[1][2][3]

-

D-Alanine Core : The D-configuration of the alanine backbone is a significant structural modification. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life.[1]

-

Dimethylamino Side Chain : The tertiary amine on the beta-carbon of the side chain introduces a basic, sterically bulky group. This can be used to modulate the peptide's solubility, receptor-binding affinity, and pharmacokinetic profile.

Core Mechanism of Action in Peptide Synthesis

The incorporation of this compound into a growing peptide chain follows the general principles of solid-phase peptide synthesis (SPPS). The process is cyclical, involving the deprotection of the N-terminus of the resin-bound peptide and subsequent coupling of the next Boc-protected amino acid.

The Standard Peptide Coupling Cycle

The synthesis cycle can be broken down into two main steps:

-

N-α-Boc Deprotection : The resin-bound peptide is treated with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group from the N-terminal amino acid. This exposes a free amine, which can then act as a nucleophile in the subsequent coupling step.

-

Coupling : The incoming this compound is activated at its carboxylic acid group by a coupling reagent. The activated amino acid is then added to the resin, where the free amine of the resin-bound peptide attacks the activated carbonyl carbon, forming a new peptide bond.

This cycle is repeated until the desired peptide sequence is assembled.

Challenges in Coupling this compound

The dimethylamino side chain introduces two primary challenges to the coupling reaction:

-

Steric Hindrance : The bulky dimethylamino group can physically obstruct the approach of the nucleophilic N-terminal amine of the resin-bound peptide to the activated carboxylic acid. This steric hindrance can significantly slow down the rate of peptide bond formation.[4][5]

-

Side Chain Basicity : The tertiary amine is basic and can be protonated. This can lead to undesirable side reactions, such as neutralization of the acidic activator or abstraction of protons that may lead to racemization, although the latter is less of a concern for the incoming amino acid which is already a D-isomer.

These challenges mean that standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone, are often inefficient and may lead to low yields or incomplete coupling.[4]

Recommended Coupling Strategies and Reagents

To overcome the challenges associated with sterically hindered amino acids like this compound, the use of more potent, modern coupling reagents is required. These reagents form highly reactive intermediates that can overcome the energy barrier imposed by steric hindrance.

Uronium/Aminium-Based Reagents

Reagents based on uronium or aminium salts are highly effective for coupling sterically hindered amino acids.[1] They react with the carboxylic acid of the Boc-amino acid to form a highly reactive acyl-uronium/aminium species, which is then readily attacked by the amine.

The most commonly recommended reagents for difficult couplings include:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Often considered the gold standard for difficult couplings due to its high efficiency and rapid reaction times.[5]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : A widely used and effective coupling reagent.[6]

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : A phosphonium salt-based reagent, particularly effective for cyclization and coupling of hindered residues.[5]

Data on Coupling Reagents for Hindered Amino Acids

| Coupling Reagent Class | Examples | Relative Efficiency for Hindered Coupling | Notes |

| Carbodiimides | DCC, DIC | Low to Moderate | Often inefficient for sterically demanding couplings; may require additives like HOBt.[4] |

| Uronium/Aminium Salts | HATU, HBTU | High | Generally provide rapid and complete coupling for hindered amino acids.[1][5] |

| Phosphonium Salts | PyBOP, PyAOP | High | Very effective, especially for N-methylated or other highly hindered residues.[5][7] |

General Experimental Protocol

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing this compound using a standard resin (e.g., Rink Amide resin for a C-terminal amide).

Materials and Reagents

-

Rink Amide Resin

-

This compound

-

Other required N-Boc protected amino acids

-

Coupling Reagent: HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% Piperidine in DMF (for Fmoc removal if starting with Fmoc-Rink Amide) or TFA for Boc-SPPS. This protocol assumes a standard Fmoc-SPPS setup where the first amino acid is Boc-protected for a specific reason, or a full Boc-SPPS protocol. Let's assume a standard Boc-SPPS workflow for consistency.

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

Synthesis Workflow

Detailed Steps for a Coupling Cycle

-

Resin Preparation : Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Boc Deprotection :

-

Drain the DMF.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 2 minutes, drain, then add fresh TFA/DCM solution and agitate for 20-30 minutes.

-

Drain the vessel and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

-

Neutralization :

-

Add a solution of 5-10% DIPEA in DMF to the resin and agitate for 5-10 minutes.

-

Drain and wash thoroughly with DMF (3x).

-

-

Coupling of this compound :

-

In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HATU (3-4 eq.), and DIPEA (6-8 eq.) in DMF.

-

Allow the activation mixture to pre-activate for 2-5 minutes.

-

Drain the DMF from the resin and add the activation mixture.

-

Agitate the reaction vessel for 1-4 hours. The extended coupling time is recommended due to steric hindrance.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test). Note: The Kaiser test will be negative if the coupling is complete, as it detects primary amines.

-

-

Washing :

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

-

-

Cycle Repetition : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection : Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA) to cleave the peptide from the resin and remove all side-chain protecting groups.

Conclusion

This compound is a powerful tool for peptide chemists aiming to design novel peptides with enhanced stability and unique functionalities. While its sterically demanding side chain requires special consideration during synthesis, the use of potent uronium or phosphonium-based coupling reagents like HATU or PyBOP can ensure its efficient and successful incorporation. By understanding the underlying mechanism and potential challenges, researchers can effectively leverage this and other hindered amino acids to advance the frontiers of peptide-based drug discovery.

References

- 1. This compound | 110755-32-3 | Benchchem [benchchem.com]

- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. peptide.com [peptide.com]

N-Boc-3-dimethylamino-D-alanine: A Technical Guide for Drug Development Professionals

An In-depth Review of Synthesis, Properties, and Potential Applications in Peptide-Based Therapeutics

Introduction

N-Boc-3-dimethylamino-D-alanine is a synthetic, non-proteinogenic amino acid derivative that holds significant potential as a building block in the design and synthesis of novel peptide-based therapeutics. The incorporation of this D-amino acid, featuring a dimethylamino group at the beta-position, can impart unique structural and functional properties to peptides, including enhanced stability against enzymatic degradation, altered receptor binding affinities, and modified pharmacokinetic profiles. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and its prospective applications in drug discovery and development. While detailed experimental data in peer-reviewed publications remains limited, this document consolidates the current understanding to guide researchers and scientists in this field.

Chemical Properties and Structure

This compound, systematically named (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid, possesses a unique combination of a D-configured alpha-carbon, a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, and a dimethylamino functional group on the beta-carbon. The presence of the D-amino acid configuration is known to be a crucial factor in the design of peptides with improved in vivo stability, as D-amino acids are not readily recognized by endogenous proteases. The dimethylamino group introduces a basic center, which can influence the overall charge and polarity of a peptide, potentially affecting its solubility, membrane permeability, and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₄ |

| Molecular Weight | 232.28 g/mol |

| CAS Number | 110755-32-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, chloroform, and dimethylformamide |

| Purity (typical) | ≥97% |

Note: Data is compiled from commercially available product specifications.

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available research literature. However, based on general principles of amino acid chemistry, a plausible synthetic route involves the Boc protection of the alpha-amino group of a suitable precursor, followed by the introduction of the dimethylamino group.

General Experimental Workflow for Boc Protection

The following diagram illustrates a generalized workflow for the N-Boc protection of an amino acid, which is a fundamental step in the synthesis of this compound.

In-Depth Technical Guide on the Chirality and Enantiomeric Purity of N-Boc-3-dimethylamino-D-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of chirality and enantiomeric purity concerning N-Boc-3-dimethylamino-D-alanine. This unique, non-proteinogenic amino acid derivative is a valuable building block in peptide synthesis and drug discovery, making the control of its stereochemistry paramount for the efficacy and safety of the final active pharmaceutical ingredients.

Introduction to this compound

This compound is a synthetic amino acid derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function and a dimethylamino group on the beta-carbon of a D-alanine scaffold. The presence of the D-enantiomer is significant, as D-amino acids are known to play crucial roles in various biological processes, particularly in the peptidoglycan cell walls of bacteria.[1] The Boc group facilitates its use in solid-phase peptide synthesis (SPPS) by preventing unwanted reactions at the N-terminus during peptide chain elongation.

Chemical Structure:

The Critical Role of Chirality and Enantiomeric Purity

The stereochemistry of this compound is a critical quality attribute. The incorporation of a D-amino acid into a peptide can significantly influence its conformation, stability, and biological activity. The presence of the undesired L-enantiomer as an impurity can lead to the formation of diastereomeric peptides with potentially altered pharmacological profiles, reduced efficacy, or even undesired side effects. Therefore, the accurate determination and control of enantiomeric purity are essential for its application in drug development.

Synthesis and Control of Chirality

The synthesis of this compound with high enantiomeric purity is a key challenge. A common synthetic strategy involves starting with an enantiomerically pure precursor, such as D-serine, and introducing the dimethylamino and Boc groups through a series of stereoretentive reactions.

Below is a generalized workflow for the synthesis and quality control of this compound.

Synthesis and Quality Control Workflow

Analytical Methodologies for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of N-Boc-protected amino acids.

Chiral Stationary Phases (CSPs)

Several types of CSPs are effective for the enantioseparation of N-Boc-amino acids. The choice of CSP depends on the specific analyte and may require some method development.

| Chiral Stationary Phase Type | Examples | Principle of Separation |

| Macrocyclic Glycopeptides | Teicoplanin (e.g., Astec® CHIROBIOTIC® T), Vancomycin, Ristocetin A | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation. |

| Polysaccharide-Based | Cellulose or amylose derivatives coated or immobilized on a silica support | Formation of transient diastereomeric complexes through hydrogen bonding and dipole-dipole interactions. |

Experimental Protocol: Chiral HPLC Analysis (Representative Method)

While a specific, validated method for this compound is not publicly available, the following protocol for the closely related N-Boc-alanine provides an excellent starting point for method development.[2]

Instrumentation and Columns:

| Parameter | Specification |

| HPLC System | Standard HPLC or UHPLC system with UV detector |

| Chiral Column | Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm |

| Column Temperature | 25 °C |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Mobile Phase Preparation:

| Component | Concentration/Ratio |

| Mobile Phase A | 20 mM Ammonium Acetate, pH 6.0 |

| Mobile Phase B | Methanol |

| Isocratic Elution | 90:10 (Mobile Phase A : Mobile Phase B) |

Sample Preparation:

Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results and Data Analysis:

Under optimal conditions, the D- and L-enantiomers will be resolved as two separate peaks. The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers:

% ee = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100

Where:

-

AreaD is the peak area of the D-enantiomer.

-

AreaL is the peak area of the L-enantiomer.

A high enantiomeric purity would be indicated by a large peak for the D-enantiomer and a very small or non-existent peak for the L-enantiomer.

The following diagram illustrates the general workflow for chiral HPLC analysis.

Chiral HPLC Analysis Workflow

Quantitative Data and Specifications

While specific quantitative data for the enantiomeric purity of this compound from various commercial sources is not extensively published, typical specifications for high-quality amino acid derivatives used in pharmaceutical development are very stringent.

| Parameter | Typical Specification |

| Enantiomeric Purity (ee%) | > 99.0% |

| Chemical Purity (by HPLC) | > 98.0% |

It is crucial for researchers and drug developers to either perform their own enantiomeric purity analysis or obtain a certificate of analysis from the supplier that includes this critical data.

Conclusion

The chirality and enantiomeric purity of this compound are of utmost importance for its successful application in the synthesis of peptides and other chiral molecules for drug development. The use of chiral HPLC with appropriate chiral stationary phases provides a reliable method for the determination of enantiomeric purity. This guide has outlined the key considerations and provided a representative analytical methodology to aid researchers in ensuring the quality and stereochemical integrity of this valuable synthetic building block.

References

Physical properties of N-Boc-3-dimethylamino-D-alanine (solubility, melting point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and estimations for the key physical properties of N-Boc-3-dimethylamino-D-alanine, a specialized amino acid derivative of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this compound in public literature, this guide also presents data from structurally analogous compounds to provide scientifically informed estimations.

Introduction

This compound is a non-canonical amino acid featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a dimethylamino functional group at the beta-position of a D-alanine core. This unique structure makes it a valuable building block for the synthesis of modified peptides and other complex organic molecules, potentially influencing their conformational properties, basicity, and biological activity. Understanding its physical properties, such as solubility and melting point, is crucial for its effective use in laboratory and process chemistry.

Estimated Physical Properties of this compound

Data on Structurally Similar Compounds:

To provide a basis for estimation, the physical properties of several analogous N-Boc protected amino acids are summarized below.

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Solubility |

| N-Boc-D-alanine | 7764-95-6 | C₈H₁₅NO₄ | 78.0 - 85.0[1] | Soluble in Chloroform, DMSO, Methanol[2] |

| N-Boc-L-alanine | 15761-38-3 | C₈H₁₅NO₄ | 77 - 87[3] | Slightly soluble in water; Soluble in ethanol and dichloromethane[4] |

| N-Boc-beta-alanine | 3303-84-2 | C₈H₁₅NO₄ | 73 - 82[5] | Soluble in water or 1% acetic acid[6] |

Estimation for this compound:

-

Melting Point: The presence of the additional dimethylamino group in this compound (C₁₀H₂₀N₂O₄) compared to N-Boc-D-alanine (C₈H₁₅NO₄) increases its molecular weight and introduces a polar, basic functional group. This is likely to influence the crystal lattice energy. While a precise prediction is not possible without experimental data, it is reasonable to estimate that the melting point will be in a similar range to, or slightly different from, its simpler alanine analogs, likely falling within the 70-95 °C range.

-

Solubility: The tertiary amine of the dimethylamino group can be protonated in acidic aqueous solutions, which would significantly increase its water solubility. In neutral or basic conditions, and in organic solvents, its solubility will be influenced by the interplay of the polar carboxyl and dimethylamino groups and the nonpolar Boc group. It is predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, similar to other Boc-protected amino acids. Its aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH.

Experimental Protocols

The following are generalized experimental protocols for determining the melting point and solubility of fine organic chemicals like this compound.

3.1. Melting Point Determination (Capillary Method)

This is a standard and widely used method for determining the melting point of a solid organic compound.[7][8][9]

-

Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range over which the substance melts is observed and recorded as the melting point. Pure crystalline compounds typically have a sharp melting point range (0.5-1 °C), while impurities can depress and broaden the melting range.[7][8]

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point.

-

3.2. Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of a compound in various solvents.[10][11][12]

-

Principle: A small, known amount of the solute is added to a known volume of a solvent. The mixture is agitated, and the extent to which the solute dissolves is observed.

-

Apparatus:

-

Test tubes and a test tube rack

-

Vortex mixer or shaker

-

Pipettes or graduated cylinders

-

Analytical balance

-

-

Procedure:

-

Add a small, pre-weighed amount of this compound (e.g., 1-5 mg) to a test tube.

-

Add a known volume of the desired solvent (e.g., 1 mL of water, ethanol, dichloromethane, DMSO) to the test tube.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Allow the test tube to stand and observe if the solid has completely dissolved.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If solid remains, it is considered sparingly soluble or insoluble.

-

To test the pH-dependent aqueous solubility, this procedure can be repeated using dilute aqueous acid (e.g., 0.1 M HCl) and dilute aqueous base (e.g., 0.1 M NaOH).

-

Visualization of Logical Relationships

The following diagram illustrates the relationship between this compound and its key physical properties that are critical for its application in research and development.

Caption: Logical flow from the compound to its physical properties and their impact on key applications.

References

- 1. B22706.06 [thermofisher.com]

- 2. BOC-D-Alanine CAS#: 7764-95-6 [amp.chemicalbook.com]

- 3. A16018.14 [thermofisher.com]

- 4. BOC-L-Alanine (BOC-L-ALA) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. 3303-84-2 N-Boc-beta-alanine AKSci J91585 [aksci.com]

- 6. glpbio.com [glpbio.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. westlab.com [westlab.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. sciencevivid.com [sciencevivid.com]

- 12. microbenotes.com [microbenotes.com]

Methodological & Application

Application Notes and Protocols for N-Boc-3-dimethylamino-D-alanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-dimethylamino-D-alanine is a specialized, non-proteinogenic amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides. The presence of a D-configuration and a dimethylated amino group on the side chain can significantly influence the resulting peptide's conformation, proteolytic stability, and receptor-binding affinity. The incorporation of such sterically hindered amino acids into a growing peptide chain, however, presents unique challenges compared to standard proteinogenic amino acids.

This document provides detailed application notes and protocols for the efficient incorporation of this compound in SPPS. It covers recommended coupling strategies, deprotection procedures, and methods for monitoring reaction completion, addressing the specific challenges posed by the sterically hindered nature of this amino acid derivative.

Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 110755-32-3[1] |

| Molecular Formula | C10H20N2O4 |

| Molecular Weight | 232.28 g/mol [1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and DCM |

| Storage | Store at 2-8°C |

Challenges in Solid-Phase Peptide Synthesis

The primary challenge in utilizing this compound in SPPS arises from the steric hindrance caused by the dimethylamino group on the β-carbon. This hindrance can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[2] Consequently, standard coupling protocols may result in low yields and the accumulation of deletion sequences.

Another challenge is the difficulty of monitoring the coupling reaction. The commonly used ninhydrin (Kaiser) test, which detects primary amines, is not effective for monitoring the acylation of secondary amines, such as the N-terminus of a peptide after coupling to a proline or an N-alkylated amino acid.[2] As the dimethylamino side chain does not directly involve the peptide backbone, the N-terminus of the growing chain remains a primary amine before coupling. However, for subsequent couplings to a peptide chain containing N-alkylated residues, alternative monitoring methods are necessary. For N,N-dimethylated amino acids, the primary amine of the growing peptide chain is acylated, but the sterically hindered nature of the incoming amino acid can lead to incomplete reactions that are difficult to detect with standard methods.

Recommended Reagents and Solvents for SPPS

The selection of appropriate reagents is crucial for the successful incorporation of sterically hindered amino acids. The following table summarizes the recommended reagents and solvents.

| Reagent/Solvent | Recommendation and Rationale |

| Resin | Standard resins such as Merrifield, Wang, or Rink Amide resin can be used depending on the desired C-terminal functionality. A resin with good swelling properties (e.g., NovaPEG, PEGA) is recommended to improve reagent accessibility.[3] |

| Solvents | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the preferred solvents for both coupling and deprotection steps due to their excellent solvating properties for both the resin and reagents.[3] |

| Coupling Reagents | High-potency uronium/aminium or phosphonium salt-based coupling reagents are recommended. HATU, HCTU, PyAOP, and PyBOP have shown greater effectiveness for coupling sterically hindered amino acids compared to HBTU.[2][4] |

| Base | N,N-Diisopropylethylamine (DIEA) or Collidine are suitable bases for the coupling reaction.[2] |

| Deprotection Reagent | A solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is typically used for the removal of the Boc protecting group.[5] |

| Scavengers | The addition of scavengers such as triisopropylsilane (TIS) and water is recommended during the final cleavage from the resin to prevent side reactions.[6] |

Experimental Protocols

The following are detailed protocols for the key steps in the incorporation of this compound into a peptide sequence using SPPS.

Protocol 1: Boc Deprotection

This protocol describes the removal of the N-terminal Boc protecting group from the resin-bound peptide.

Materials:

-

Boc-protected peptide-resin

-

Deprotection solution: 20-50% TFA in DCM (v/v)

-

DCM

-

N,N-Diisopropylethylamine (DIEA)

-

Methanol (MeOH) or Isopropanol (IPA)

-

SPPS reaction vessel

Procedure:

-

Swell the peptide-resin in DCM for 15-30 minutes.

-

Drain the solvent.

-

Add the deprotection solution to the resin and agitate for 1-2 minutes.

-

Drain the deprotection solution.

-

Add fresh deprotection solution and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3-5 times).

-

Neutralize the resin by washing with a 5-10% solution of DIEA in DCM (2 times for 2 minutes each).

-

Wash the resin with DCM (3-5 times).

-

Wash the resin with MeOH or IPA (2-3 times) to shrink the resin and remove residual base.

-

Wash the resin with the coupling solvent (DMF or NMP) to prepare for the next coupling step.

Protocol 2: Coupling of this compound using HATU

This protocol is recommended for the coupling of the sterically hindered this compound.

Materials:

-

Deprotected peptide-resin (from Protocol 1)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

DIEA

-

DMF or NMP

-

SPPS reaction vessel

Procedure:

-

Swell the deprotected peptide-resin in the coupling solvent (DMF or NMP).

-

In a separate vial, pre-activate the amino acid by dissolving this compound (3-5 equivalents relative to resin substitution), HATU (2.9-4.5 equivalents), and DIEA (6-10 equivalents) in the coupling solvent.

-

Allow the pre-activation mixture to stand for 5-10 minutes at room temperature.

-

Drain the solvent from the swollen resin.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times may be necessary, and the reaction progress should be monitored.

-

Drain the coupling solution and wash the resin thoroughly with the coupling solvent (3-5 times).

-

Wash the resin with DCM (2-3 times).

-

Perform a coupling completion test (see Protocol 3). If the coupling is incomplete, a second coupling with fresh reagents is recommended.[2]

Protocol 3: Monitoring Coupling Completion with the Bromophenol Blue Test

Due to the limitations of the ninhydrin test with sterically hindered amino acids, the bromophenol blue test is a recommended alternative for monitoring the presence of free primary amines.[1][2]

Materials:

Procedure:

-

Take a small sample of the resin beads from the reaction vessel.

-

Wash the beads with methanol and allow them to dry briefly.

-

Add a few drops of the bromophenol blue solution to the beads.

-

Observe the color of the beads and the solution.

Quantitative Data Summary

The following table provides a general overview of the reaction parameters for the incorporation of sterically hindered amino acids. Specific quantitative data for this compound should be determined empirically for each specific peptide sequence and synthesis conditions.

| Parameter | Recommended Range | Notes |

| Amino Acid Equivalents | 3 - 5 | Higher excess may be required for difficult couplings. |

| Coupling Reagent Equivalents | 2.9 - 4.5 | Relative to the amino acid. |

| Base Equivalents | 6 - 10 | |

| Coupling Time | 2 - 4 hours | May need to be extended based on monitoring. Double coupling is often necessary. |

| Deprotection Time | 20 - 30 minutes | |

| Expected Coupling Efficiency | To be determined experimentally | Generally lower than standard amino acids. A double coupling strategy is often employed to drive the reaction to completion. |

Visualizations

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis incorporating this compound.

Caption: General SPPS cycle for incorporating this compound.

Logical Relationship of SPPS Steps

This diagram illustrates the logical progression and dependencies of the key stages in solid-phase peptide synthesis.

Caption: Logical flow of solid-phase peptide synthesis from resin preparation to analysis.

Conclusion

The successful incorporation of this compound into synthetic peptides is achievable with optimized protocols that account for its steric hindrance. The use of high-potency coupling reagents, extended reaction times, and appropriate monitoring techniques are essential for achieving high-purity peptides containing this unique amino acid derivative. The protocols and guidelines presented here provide a solid foundation for researchers to develop and refine their synthetic strategies for creating novel peptides with enhanced biological properties.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]

- 4. chempep.com [chempep.com]

- 5. chempep.com [chempep.com]

- 6. The Identification of a Sub-Micromolar Peptide-Based Protein Arginine Methyltransferase 1 (PRMT1) Inhibitor from a Plate-Based Screening Assay [mdpi.com]

- 7. Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-3-dimethylamino-D-alanine: A Versatile Building Block for the Synthesis of Unnatural Peptides with Therapeutic Potential

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The incorporation of unnatural amino acids into peptide structures represents a significant strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties. N-Boc-3-dimethylamino-D-alanine is a key building block in this field, offering a unique combination of a D-configured stereocenter and a dimethylated amine that can impart favorable characteristics such as increased proteolytic stability, altered receptor-binding profiles, and improved pharmacokinetic properties. These application notes provide an overview of the utility of this compound in the synthesis of unnatural peptides and detailed protocols for its incorporation.

Introduction

Peptides are crucial signaling molecules in a vast array of physiological processes. However, their therapeutic application is often limited by poor metabolic stability and low bioavailability. The introduction of unnatural amino acids, such as this compound, addresses these limitations. The D-configuration of the alanine backbone confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. Furthermore, the N,N-dimethylamino group can influence the peptide's conformation, basicity, and hydrogen bonding capacity, potentially leading to enhanced biological activity and improved cell permeability.

The primary application of peptides incorporating this compound lies in the development of novel antimicrobial agents. D-amino acids are integral components of the peptidoglycan cell wall in bacteria, making them attractive motifs for designing molecules that can interfere with bacterial cell wall biosynthesis[1][2].

Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propanoic acid |

| Molecular Formula | C10H20N2O4 |

| Molecular Weight | 232.28 g/mol |

| CAS Number | 110755-32-3 |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol |

Application: Synthesis of Antimicrobial Peptides

The unique structural features of this compound make it a valuable building block for the synthesis of potent and stable antimicrobial peptides. The D-alanine moiety can mimic natural components of the bacterial cell wall, potentially inhibiting enzymes involved in peptidoglycan synthesis. The dimethylamino group can enhance interactions with the negatively charged bacterial membrane.

Experimental Protocols

The following section provides detailed protocols for the incorporation of this compound into a target peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents

-

This compound

-

Boc-protected amino acids

-

Merrifield resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (for Fmoc-based synthesis if applicable)

-

Cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5)

-

Diethyl ether

-

HPLC grade water and acetonitrile

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a peptide containing this compound.

1. Resin Swelling:

- Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.

2. First Amino Acid Coupling:

- Dissolve the first Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

- Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

- Add the activated amino acid solution to the swollen resin, followed by DIPEA (6 equivalents).

- Agitate the mixture for 2-4 hours at room temperature.

- Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

3. Capping (Optional but Recommended):

- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DCM) for 30 minutes.

4. Boc Deprotection:

- Wash the resin thoroughly with DCM.

- Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

- Wash the resin with DCM, followed by a neutralization step with a solution of 10% DIPEA in DCM.

5. Incorporation of this compound:

- Due to the potential steric hindrance of the dimethylamino group, a more efficient coupling reagent such as HATU is recommended.

- Dissolve this compound (3 equivalents), HATU (3 equivalents), and HOAt (3 equivalents) in DMF.

- Add DIPEA (6 equivalents) to the solution and add it to the deprotected resin.

- Allow the coupling reaction to proceed for 4-6 hours, or until a negative Kaiser test is obtained. Double coupling may be necessary to ensure high efficiency.

6. Peptide Chain Elongation:

- Repeat steps 4 and 5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

- Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

- Treat the resin with a cleavage cocktail (e.g., TFA/H2O/triisopropylsilane (TIPS), 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

- Filter the resin and collect the filtrate containing the crude peptide.

8. Peptide Precipitation and Purification:

- Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

- Centrifuge to pellet the peptide, decant the ether, and repeat the washing step.

- Dry the crude peptide pellet under vacuum.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Quantitative Data

While specific yields for peptides containing this compound are sequence-dependent and require empirical determination, the use of optimized coupling conditions with reagents like HATU is expected to achieve coupling efficiencies greater than 90%. Overall crude peptide yields after cleavage can typically range from 50-70%, with final purified yields being lower depending on the complexity and length of the peptide.

Visualizations

Experimental Workflow for SPPS

Caption: Workflow for Boc-based solid-phase peptide synthesis.

Proposed Mechanism of Action for Antimicrobial Peptides

Caption: Proposed dual-action mechanism of antimicrobial peptides.

References

Application Notes and Protocols for Coupling N-Boc-3-dimethylamino-D-alanine with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-dimethylamino-D-alanine is a non-canonical amino acid derivative that holds significant potential in the design of novel peptides and peptidomimetics. The presence of a tertiary amine in the side chain can introduce unique structural and functional properties, such as altered basicity, improved cell permeability, and resistance to enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus allows for its use in standard peptide synthesis strategies.[1] However, the steric hindrance presented by the dimethylamino group can pose challenges during the peptide coupling step, potentially leading to lower yields and the formation of side products.

This document provides detailed application notes and protocols for the efficient coupling of this compound with other amino acids in both solution-phase and solid-phase peptide synthesis (SPPS).

Challenges in Coupling

The primary challenge in coupling this compound lies in the steric bulk of the side chain, which can hinder the approach of the incoming nucleophilic amino group of the coupling partner to the activated carboxyl group. This steric hindrance can result in slower reaction rates and incomplete coupling. Therefore, the choice of coupling reagent and reaction conditions is critical to achieving high yields and purity.

Recommended Coupling Reagents

For sterically hindered amino acids like this compound, highly efficient coupling reagents are recommended. Urionium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are often effective.[2] These reagents rapidly form the activated ester, which then reacts with the amine component. The addition of a base such as N,N-diisopropylethylamine (DIPEA) is necessary to neutralize the resulting acid and facilitate the reaction.

An alternative and highly effective coupling reagent is COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) , which has been shown to be more efficient and safer than HBTU and HATU in some cases.

Data Presentation: Representative Coupling Reactions

The following tables summarize representative quantitative data for the coupling of this compound with a model amino acid, L-Alanine methyl ester, in solution-phase synthesis, and with a resin-bound amino acid in solid-phase synthesis.

Table 1: Solution-Phase Coupling of this compound with L-Alanine Methyl Ester

| Coupling Reagent | Base (equivalents) | Reaction Time (h) | Yield (%) | Purity (HPLC) (%) |

| HATU | DIPEA (2.0) | 2 | 85 | >95 |

| HBTU | DIPEA (2.0) | 4 | 78 | >95 |

| DIC/HOBt | - | 12 | 65 | >90 |

Data is representative and may vary based on specific reaction conditions and substrates.

Table 2: Solid-Phase Coupling of this compound to Glycine-Functionalized Resin

| Coupling Reagent | Base (equivalents) | Coupling Time (h) | Loading Efficiency (%)* |

| HATU | DIPEA (2.0) | 4 | ~90 |

| HBTU | DIPEA (2.0) | 6 | ~85 |

| DEPBT | DIPEA (3.0) | 8 | ~80 |

Loading efficiency determined by quantitative ninhydrin test.

Experimental Protocols

Protocol 1: Solution-Phase Coupling using HATU

This protocol describes the coupling of this compound with L-Alanine methyl ester hydrochloride.

Materials:

-

This compound (1.0 eq)

-

L-Alanine methyl ester hydrochloride (1.0 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) and L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (2.2 eq) to the solution and stir for 5 minutes.

-

Add HATU (1.1 eq) to the reaction mixture in one portion.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure dipeptide.

Protocol 2: Solid-Phase Coupling using HBTU

This protocol describes the coupling of this compound to a glycine-loaded Wang resin.

Materials:

-

Glycine-loaded Wang resin (1.0 eq, based on resin loading)

-

This compound (3.0 eq)

-

HBTU (2.9 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF)

-

Kaiser test reagents

Procedure:

-

Swell the glycine-loaded Wang resin in DCM for 30 minutes, then wash with DMF (3x).

-

Deprotect the N-terminal Fmoc group of glycine on the resin using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Perform a Kaiser test to confirm the presence of free primary amines.

-

In a separate vessel, dissolve this compound (3.0 eq) and HBTU (2.9 eq) in anhydrous DMF.

-

Add DIPEA (6.0 eq) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 4-6 hours.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive, continue the coupling or perform a second coupling.

-

Once the Kaiser test is negative, wash the resin with DMF (5x) and DCM (3x).

-

The resin is now ready for the next coupling step or for cleavage from the resin.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a solid-phase peptide synthesis coupling cycle involving this compound.

Conclusion

The successful incorporation of this compound into peptide chains relies on the use of potent coupling reagents and optimized reaction conditions to overcome the steric hindrance of the dimethylamino side chain. The protocols provided herein offer a starting point for researchers to develop efficient and high-yielding syntheses of peptides containing this unique amino acid. It is recommended to carefully monitor the reaction progress and optimize conditions for each specific coupling partner to achieve the best results.

References

Applications of N-Boc-3-dimethylamino-D-alanine in Medicinal Chemistry: A Review of Potential Uses and Synthetic Protocols

For Immediate Release

Shanghai, China – October 30, 2025 – N-Boc-3-dimethylamino-D-alanine is a specialized, non-natural amino acid derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. While specific, high-profile applications in marketed drugs or late-stage clinical candidates are not widely documented in publicly available literature, its unique structural features—a D-amino acid core, a dimethylamino side chain, and a Boc-protecting group—suggest several strategic applications in the design of novel therapeutics, particularly in the realm of peptide-based drugs.[1]

The incorporation of a D-alanine residue can significantly enhance the metabolic stability of peptide drug candidates by conferring resistance to proteolytic degradation.[1] The tertiary amine functionality of the dimethylamino group introduces a site of basicity and can alter the polarity and binding characteristics of a molecule, potentially improving its pharmacokinetic profile or target engagement.[1]

Potential Applications in Drug Design and Discovery

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group is a well-established N-terminal protecting group in peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence.

The key attributes of this compound can be leveraged in the following areas:

-

Enhancing Peptide Stability: The D-configuration of the alanine backbone makes peptides incorporating this amino acid less susceptible to cleavage by endogenous proteases, which typically recognize L-amino acids. This can lead to a longer in vivo half-life and improved therapeutic efficacy.[1]

-

Modulating Physicochemical Properties: The dimethylamino group can influence a peptide's solubility, lipophilicity, and overall charge at physiological pH. These properties are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Structure-Activity Relationship (SAR) Studies: In drug discovery, systematically modifying a lead compound and assessing the impact on its biological activity is crucial. This compound can be used to probe the importance of stereochemistry and side-chain basicity at a specific position within a peptide to refine its pharmacological properties.

Experimental Protocols

The following section provides a general protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis with Boc chemistry.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) - Manual Method

This protocol outlines the steps for deprotection, neutralization, and coupling of a Boc-protected amino acid, such as this compound, to a growing peptide chain on a solid support.

Materials:

-

Peptide synthesis vessel

-

Shaker

-

Source of dry nitrogen

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade)

-

Reagents:

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent, e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU

-

This compound

-

Resin-bound peptide with a free N-terminal amino group

-

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Shake for 2 minutes.

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Wash the resin with a 5% DIEA in DCM solution (2x for 2 minutes each).

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Coupling:

-

In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of a coupling agent (e.g., HBTU) in a minimal amount of DMF.

-

Add 6 equivalents of DIEA to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the coupling is incomplete, repeat the coupling step.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x).

-

The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Synthetic Workflow

The general workflow for incorporating a Boc-protected amino acid in SPPS can be visualized as follows:

Signaling Pathways

As there are no specific drugs identified that utilize this compound, a diagram of a relevant signaling pathway cannot be provided. The impact of incorporating this amino acid would be highly dependent on the specific peptide sequence and its biological target.

References

Application Notes and Protocols for the Incorporation of N-Boc-3-dimethylamino-D-alanine into Peptide Libraries